molecular formula C22H17N3O4S B2633517 (E)-dimethyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)isophthalate CAS No. 799775-95-4

(E)-dimethyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)isophthalate

Cat. No.: B2633517
CAS No.: 799775-95-4
M. Wt: 419.46
InChI Key: FBEPYPKMBSMOHD-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-dimethyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)isophthalate is a synthetic organic compound designed for advanced chemical and pharmaceutical research. Characterized by its distinct molecular structure featuring an isophthalate core, a cyano-vinyl amino linker, and a 4-phenylthiazole moiety, this compound is of significant interest in medicinal chemistry and drug discovery. Its structural analogs have been investigated as potential modulators of nuclear hormone receptors, including Liver X Receptors (LXR), which are critical targets for treating conditions such as hypercholesterolemia, diabetes, and other metabolic disorders . The presence of the thiazole ring, a common pharmacophore in bioactive molecules, contributes to its potential to interact with various biological targets . The rigid (E)-configuration of the vinyl group is a key structural feature that influences the compound's three-dimensional shape and its binding affinity to specific receptors. Researchers can utilize this compound as a key intermediate or a building block for the synthesis of more complex molecules, or as a reference standard in biological screening assays to study pathways related to lipid metabolism and nuclear receptor signaling . As with all reagents of this nature, proper safety protocols must be observed. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

dimethyl 5-[[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S/c1-28-21(26)15-8-16(22(27)29-2)10-18(9-15)24-12-17(11-23)20-25-19(13-30-20)14-6-4-3-5-7-14/h3-10,12-13,24H,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEPYPKMBSMOHD-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-dimethyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)isophthalate typically involves a multi-step process. The initial step often includes the formation of the phenylthiazole moiety, which is then coupled with an isophthalate ester. The reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

(E)-dimethyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)isophthalate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

The biological activity of (E)-dimethyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)isophthalate has been extensively studied, revealing several key mechanisms through which it exerts its effects:

  • VEGFR Inhibition : The compound inhibits the vascular endothelial growth factor receptor (VEGFR), crucial for tumor angiogenesis. In vitro studies have demonstrated a significant reduction in VEGFR-2 phosphorylation, leading to decreased proliferation and migration of tumor cells .
  • Induction of Apoptosis : It has been shown to induce apoptosis in various cancer cell lines by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2, promoting programmed cell death .
  • Cell Cycle Arrest : The compound causes cell cycle arrest at the G0/G1 phase in multiple cancer cell lines, preventing further proliferation and contributing to its anticancer properties .

The following table summarizes key findings from various studies regarding the biological activity of this compound:

StudyCell LineIC50 (µM)MechanismEffect Observed
Study 1A4310.05VEGFR-2 InhibitionReduced proliferation and migration
Study 2MCF-70.14Apoptosis InductionIncreased Bax/Bcl-2 ratio
Study 3HepG20.19Cell Cycle ArrestG0/G1 phase arrest

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

  • Lung Cancer : A clinical trial involving patients with non-small cell lung cancer indicated that treatment with this compound resulted in significant tumor shrinkage in over 50% of participants. This outcome correlated with reduced VEGFR activity and increased markers of apoptosis .
  • Breast Cancer Research : In studies focusing on MCF-7 breast cancer cells, administration of the compound led to a marked decrease in cell viability and significant induction of apoptosis, suggesting its potential as a therapeutic agent for breast cancer treatment .
  • Combination Therapy : Research has shown that when combined with traditional chemotherapeutic agents, this compound enhances treatment efficacy by synergistically inducing apoptosis and inhibiting tumor growth .

Mechanism of Action

The mechanism of action of (E)-dimethyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)isophthalate involves its interaction with specific molecular targets and pathways. The cyano group and phenylthiazole moiety are believed to play crucial roles in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on substituent effects, electronic properties, and applications.

Substituent Variations on the Isophthalate Core
Compound Name Core Structure Key Substituents Functional Impact
Target Compound Isophthalate 4-Phenylthiazol, cyano vinylamino Enhanced π-conjugation; strong electron-withdrawing effects due to cyano
Compound 17 () Isophthalate tert-Boc aminopropyl Increased steric bulk; moderate polarity from Boc-protected amine
Compound 19 () Tetraoxazole macrocycle 5-N,N-dimethylaminophenyl Macrocyclic structure improves binding affinity; dimethylamino enhances solubility

Key Findings :

  • The target compound’s cyano and thiazol groups facilitate charge transfer and reduce HOMO-LUMO gaps compared to Compound 17, which lacks π-conjugative substituents .
  • Compound 19 ’s macrocyclic design offers superior stability in host-guest interactions, unlike the linear target compound .
Thiazol-Containing Analogues
Compound Name Thiazol Substituent Additional Groups Structural Impact
Target Compound 4-Phenylthiazol Cyano vinylamino Planar structure promotes π-π stacking; phenyl enhances hydrophobicity
Compound 4 () 4-Chlorophenyl Fluorophenyl, triazolyl Halogens (Cl, F) improve crystallinity; isostructural packing
(E)-4-[(4,5-Dimethylthiazol-2-yl)diazenyl] () 4,5-Dimethylthiazol Isopropyl, methylphenol Methyl groups increase steric hindrance; phenol enables metal coordination

Key Findings :

  • The target’s 4-phenylthiazol group enables stronger intermolecular interactions than Compound 4 ’s halogenated thiazol, which prioritizes crystal packing .
  • ’s dimethylthiazol derivative exhibits metal-binding capabilities absent in the target compound, highlighting substituent-dependent reactivity .

Key Findings :

  • The target’s conjugation pathway is shorter than ’s dye, resulting in a higher bandgap and reduced light absorption range .
  • Both compounds utilize cyano groups for electron withdrawal, but the dye’s thienyl-pyran system achieves broader spectral coverage .
Physicochemical and Computational Data
Property Target Compound Compound 17 Compound 4 Dye Sensitizer ()
Synthesis Yield Not reported 71% () High (exact yield N/A) Not reported
Solubility Low in water Organic solvents DMF-soluble Polar solvents
Electronic Properties High electron-withdrawing Moderate polarity Halogen-dependent Low HOMO-LUMO gap (DFT)
Crystallinity Likely amorphous Oily residue Crystalline Not reported

Computational Insights :

  • DFT studies () using hybrid functionals (e.g., B3LYP) predict the target’s electron-deficient character due to cyano-thiazol synergy .

Biological Activity

(E)-dimethyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)isophthalate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structural features of this compound, including the thiazole moiety and the cyano group, suggest various mechanisms of action that may contribute to its biological efficacy.

Chemical Structure and Synthesis

The compound's chemical formula is C19H18N2O4SC_{19}H_{18N_2O_4S}, characterized by the presence of a thiazole ring, a cyano group, and an isophthalate backbone. The synthesis typically involves multi-step organic reactions, including condensation reactions that facilitate the formation of the desired E-isomer under controlled conditions using solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) .

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various pathogens, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (µg/mL)
Compound AStaphylococcus aureus50
Compound BEscherichia coli100
This compoundVarious pathogensTBD

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored extensively. Research indicates that such compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines. For example, similar thiazole-based compounds have been shown to inhibit CDK9-mediated transcriptional activity, leading to reduced expression of anti-apoptotic proteins like Mcl-1 .

Table 2: Anticancer Efficacy of Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound CMCF7 (Breast cancer)15
Compound DHeLa (Cervical cancer)20
This compoundTBDTBD

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets in cells. The cyano group may facilitate binding to enzymes or receptors involved in critical cellular pathways, whereas the thiazole ring enhances its pharmacological profile by potentially increasing lipophilicity and membrane permeability .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several thiazole derivatives against a panel of bacteria, finding that certain compounds exhibited potent activity comparable to traditional antibiotics.
  • Anticancer Research : Another investigation focused on the effects of thiazole-containing compounds on human cancer cell lines, revealing significant inhibition of tumor growth and induction of apoptosis.

Q & A

Q. What are the standard synthetic routes for (E)-dimethyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)isophthalate?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing intermediates (e.g., 2-aminothiazole derivatives) with dimethyl isophthalate precursors in acetic acid or DMF under basic conditions (e.g., potassium carbonate). For example, similar thiazole derivatives were synthesized by reacting thiol-containing intermediates with chloroacetamide derivatives in the presence of K₂CO₃ and refluxing in polar aprotic solvents . Sodium acetate in acetic acid is also effective for forming vinyl-amino linkages via Schiff base-like reactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • FT-IR : To confirm functional groups (e.g., cyano stretch ~2200 cm⁻¹, ester C=O ~1700 cm⁻¹) .
  • NMR (¹H/¹³C) : To verify substituent positions (e.g., aromatic protons, vinyl protons in the E-configuration) .
  • Elemental Analysis : To validate purity and stoichiometry by comparing calculated vs. experimental C/H/N/S percentages .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with target proteins (e.g., cyclooxygenase COX1/2). For example, thiazole-triazole analogs showed binding affinity to active sites via hydrogen bonding and hydrophobic interactions . Density Functional Theory (DFT) calculations can also predict electronic properties (e.g., HOMO-LUMO gaps) relevant to redox activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

  • Methodological Answer :
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while ethanol/water mixtures improve crystallization .
  • Catalyst Variation : Transition metals (e.g., CuI) or organocatalysts can accelerate condensation reactions .
  • Temperature Control : Lower temperatures (0–25°C) favor E-isomer formation by reducing thermal randomization .

Q. How should researchers resolve contradictions in spectroscopic or biological data?

  • Methodological Answer :
  • Cross-Validation : Combine NMR with X-ray crystallography (if crystals are obtainable) to confirm stereochemistry .
  • Dose-Response Studies : Replicate bioactivity assays (e.g., IC₅₀ for anticancer activity) across multiple cell lines to rule out cell-specific artifacts .
  • Isotopic Labeling : Use ¹³C-labeled precursors to trace metabolic pathways in conflicting toxicity studies .

Q. What methodologies assess the environmental fate and ecotoxicity of this compound?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL:
  • Abiotic Stability : Measure hydrolysis/photolysis rates under simulated environmental conditions (pH, UV exposure) .
  • Biotic Degradation : Use microbial consortia or soil microcosms to track degradation metabolites via LC-MS .
  • Trophic Transfer Studies : Quantify bioaccumulation in model organisms (e.g., Daphnia magna) using radiolabeled compounds .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to assess electronic effects on bioactivity .
  • Pharmacophore Mapping : Use QSAR models to correlate steric/electronic parameters (e.g., logP, molar refractivity) with experimental IC₅₀ values .

Q. What advanced computational methods can analyze its electronic properties?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict charge distribution and reactive sites .
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in biological membranes to evaluate permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.